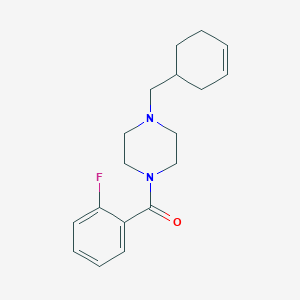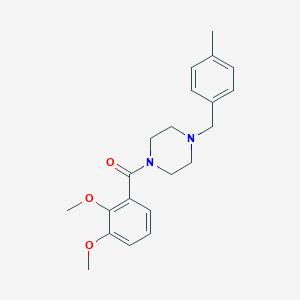![molecular formula C14H20N2O5S B247566 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine, also known as MPMP, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPMP is a piperazine derivative that exhibits a unique chemical structure and has been found to have various biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, and its inhibition can lead to a decrease in blood pressure. This compound has also been found to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to decrease blood pressure in hypertensive rats, inhibit the production of inflammatory cytokines and prostaglandins, and exhibit antitumor activity in vitro. This compound has also been found to have a protective effect on the liver and kidneys in animal models of liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with a moderate yield. It has also been extensively studied in vitro and in vivo, and its pharmacological properties have been well characterized. However, the limitations of this compound include its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of hypertension, inflammation, and cancer. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Méthodes De Synthèse
The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine involves the reaction of 4-methoxyphenol with acetyl chloride to obtain 1-(4-methoxyphenoxy)acetone. This intermediate is then reacted with methylsulfonyl chloride and piperazine to obtain the final product, this compound. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to exhibit various pharmacological properties, including antihypertensive, anti-inflammatory, and analgesic effects. It has also been reported to have potential antitumor activity. This compound has been extensively studied in vitro and in vivo, and the results have shown promising therapeutic potential.
Propriétés
Formule moléculaire |
C14H20N2O5S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-3-5-13(6-4-12)21-11-14(17)15-7-9-16(10-8-15)22(2,18)19/h3-6H,7-11H2,1-2H3 |
Clé InChI |
KUJUNJAXRGYFOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)






![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
